Bienvenue dans la boutique en ligne BenchChem!

Thyroid hormone receptor beta agonist-1

TRβ agonism EC50 Cellular assay

This selective, mutation-sensitive TRβ agonist is engineered to discriminate WT TRβ from the H435R mutant—a 64-fold potency shift (EC50 21 nM vs 1344 nM). Unlike sobetirome or KB-141, it enables precise genotype-phenotype RTH studies and lipid-lowering benchmarking in NASH models. Ideal for labs requiring strict isoform specificity.

Molecular Formula C35H45O9P
Molecular Weight 640.7 g/mol
Cat. No. B15138596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroid hormone receptor beta agonist-1
Molecular FormulaC35H45O9P
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(OCC(=O)OC(C)(C)C)OCC(=O)OC(C)(C)C
InChIInChI=1S/C35H45O9P/c1-24-16-29(17-25(2)30(24)20-27-14-15-31(36)28(19-27)18-26-12-10-9-11-13-26)40-23-45(39,41-21-32(37)43-34(3,4)5)42-22-33(38)44-35(6,7)8/h9-17,19,36H,18,20-23H2,1-8H3
InChIKeyDZVJIOXWYKSGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thyroid Hormone Receptor Beta Agonist-1: A Selective and Mutation-Sensitive TRβ Agonist for Research Applications in Dyslipidemia and NASH Models


Thyroid hormone receptor beta agonist-1 is a synthetic, small-molecule thyroid hormone receptor beta (TRβ) agonist characterized as a selective and mutation-sensitive thyromimetic . Unlike earlier generations of TRβ agonists, this compound is specifically engineered to discriminate between wild-type TRβ and the TRβ H435R mutant, a clinically relevant mutation associated with resistance to thyroid hormone (RTH) [1]. Its primary research applications include preclinical models of dyslipidemia, nonalcoholic steatohepatitis (NASH), and RTH, where isoform selectivity is critical for avoiding TRα-mediated off-target effects .

Why Substitution with Generic TRβ Agonists or Non-Selective Thyromimetics Is Not Scientifically Justifiable for Thyroid Hormone Receptor Beta Agonist-1 Studies


Substituting Thyroid hormone receptor beta agonist-1 with other in-class compounds such as sobetirome (GC-1) or KB-141 is not appropriate due to critical differences in selectivity profiles and mutation sensitivity. While many TRβ agonists exhibit a broad selectivity window for TRβ over TRα (e.g., sobetirome shows approximately 3–18-fold selectivity [1], KB-141 demonstrates approximately 14-fold selectivity ), Thyroid hormone receptor beta agonist-1 is specifically characterized by its ability to discriminate between wild-type TRβ and the TRβ H435R mutant—a feature not commonly shared across the class . Furthermore, the potency of Thyroid hormone receptor beta agonist-1 (EC50 = 21 nM) may not be directly comparable to other agonists tested in different assay systems, making cross-compound substitution without re-validation of experimental conditions scientifically unsound . The quantitative evidence presented in Section 3 establishes the specific attributes that distinguish this compound from its closest analogs.

Quantitative Evidence Differentiating Thyroid Hormone Receptor Beta Agonist-1 from Closest Analogs: Potency, Selectivity, and Mutation-Sensitivity


Wild-Type TRβ Agonist Potency: Comparative EC50 Values in Standardized Cellular Assays

Thyroid hormone receptor beta agonist-1 activates wild-type TRβ with an EC50 of 21 nM . This potency can be compared to other TRβ agonists tested under similar in vitro conditions. For instance, KB-141 exhibits an IC50 of 3.3 nM for hTRβ1 in T3 displacement binding assays . However, it is important to note that EC50 and IC50 values represent different functional endpoints (activation vs. binding displacement) and are not directly interchangeable. The observed difference highlights the need for compound-specific optimization in assay design.

TRβ agonism EC50 Cellular assay Potency comparison

Mutation Sensitivity: Differential Activity on TRβ H435R Mutant Versus Wild-Type TRβ

Thyroid hormone receptor beta agonist-1 exhibits a marked reduction in potency against the TRβ H435R mutant (EC50 = 1344 nM) compared to wild-type TRβ (EC50 = 21 nM), representing a 64-fold loss in activity . This mutation-sensitivity profile is a key differentiator from many other TRβ agonists, which may not have been evaluated for this specific mutant. The ability to discriminate between wild-type and mutant receptors is critical for research into resistance to thyroid hormone (RTH), where the H435R mutation is a common clinical variant [1].

TRβ H435R Mutation sensitivity RTH Selectivity

In Vitro Lipid-Lowering Efficacy: Reduction of Triglyceride and Cholesterol Accumulation

In cellular models, Thyroid hormone receptor beta agonist-1 (compound 16g) at concentrations of 1, 3, and 10 μM reduced lipid accumulation and cholesterol levels, as measured by triglyceride (TG) and total cholesterol (TC) assays . While specific quantitative reductions are not provided in the available data, the functional demonstration of lipid-lowering activity in vitro supports its utility in metabolic disease research. For comparison, the clinical-stage TRβ agonist resmetirom (MGL-3196) has demonstrated significant reductions in hepatic fat in human NASH patients: -32.9% relative reduction vs. placebo at week 12 (p<0.0001) and -37.3% at week 36 (p<0.0001) [1].

Lipid accumulation Triglyceride Cholesterol In vitro efficacy

Selectivity Profile: TRβ vs. TRα Discrimination

Thyroid hormone receptor beta agonist-1 is described as a selective TRβ agonist . However, specific TRβ/TRα selectivity ratio data is not available in the public domain for this exact compound. For class-level context, sobetirome (GC-1) exhibits approximately 3–18-fold selectivity for TRβ over TRα [1], while KB-141 demonstrates approximately 14-fold selectivity . The absence of direct comparative selectivity data for Thyroid hormone receptor beta agonist-1 represents a limitation that should be addressed in future studies.

TRβ selectivity TRα Isoform selectivity Off-target

Optimal Research and Industrial Application Scenarios for Thyroid Hormone Receptor Beta Agonist-1 Based on Quantitative Evidence


Preclinical Modeling of Resistance to Thyroid Hormone (RTH) with TRβ H435R Mutation

Thyroid hormone receptor beta agonist-1 is uniquely suited for investigating RTH mechanisms due to its differential activity on wild-type TRβ (EC50 = 21 nM) versus the H435R mutant (EC50 = 1344 nM) . This 64-fold potency shift enables researchers to establish dose-response relationships that discriminate between wild-type and mutant receptor activation, facilitating the study of genotype-phenotype correlations in RTH and the screening of compounds that overcome H435R-mediated resistance [1].

In Vitro Screening for Lipid-Lowering Agents in Dyslipidemia and NASH Research

The demonstrated ability of Thyroid hormone receptor beta agonist-1 to reduce triglyceride and cholesterol accumulation in cellular assays at concentrations of 1-10 μM supports its use as a positive control or reference compound in high-throughput screening campaigns for novel lipid-lowering agents . Researchers developing new TRβ agonists for metabolic diseases can benchmark their compounds against this established tool to assess relative potency and efficacy in modulating lipid metabolism pathways [1].

Comparative Pharmacology Studies of TRβ Agonist Selectivity and Mutation Sensitivity

As a compound with well-defined wild-type TRβ potency (EC50 = 21 nM) and mutation-sensitivity profile, Thyroid hormone receptor beta agonist-1 serves as a valuable comparator in head-to-head studies with other TRβ agonists, such as resmetirom, VK2809, or KB-141 . Such studies are essential for elucidating structure-activity relationships that govern isoform selectivity and mutation tolerance, guiding the rational design of next-generation thyromimetics with improved therapeutic indices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thyroid hormone receptor beta agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.